9-Oxa-2-azaspiro[5.5]undecan-4-ol
Description
9-Oxa-2-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Its core consists of a six-membered oxa-ring and a six-membered aza-ring connected via a spiro carbon atom. The hydroxyl group at position 4 serves as a critical functional handle for chemical derivatization, enabling its use as a building block in medicinal chemistry and bioactive molecule synthesis . This compound has inspired analogs in drug discovery, particularly as a polar periphery in FFA1 agonists, where its spirocyclic framework enhances metabolic stability and target binding .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-5-9(7-10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2 |
InChI Key |
BLBJVWNGYKXKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Spirocyclization via Prins Reaction
The predominant route involves a Prins cyclization, a well-established method for constructing spirocyclic frameworks. This reaction typically employs aldehydes or ketones in the presence of electrophiles and Lewis acid catalysts, facilitating intramolecular cyclization to form the spirocyclic core.
- Solvent: Dichloromethane or chloroform
- Catalyst: Boron trifluoride etherate or titanium tetrachloride
- Temperature: 0°C to room temperature
- Procedure:
A mixture of suitable aldehyde precursor and amino alcohol derivative is cooled to 0°C, then treated with the Lewis acid catalyst. The reaction mixture is stirred, allowing cyclization to occur, forming the spirocyclic intermediate. The product is then purified via chromatography.
Amine Functionalization and Hydroxylation
Post-cyclization, the amino group is often functionalized through nucleophilic substitution or reductive amination to introduce desired substituents. Hydroxylation at the fourth position is achieved via oxidation of appropriate precursors or direct hydroxylation of the spirocyclic amine.
- Hydroxylation: Osmium tetroxide or potassium permanganate
- Reductive amination: Sodium cyanoborohydride or sodium triacetoxyborohydride
Ring-Opening and Functional Group Modification
In some protocols, the spirocyclic ring undergoes controlled ring-opening or rearrangement to introduce oxygen functionalities or to modify the stereochemistry, enhancing biological activity or solubility.
Advanced Synthetic Strategies
Multistep Synthesis from Precursors
A multi-step synthesis pathway involves:
- Starting from commercially available amino alcohols
- Cyclization via acid catalysis
- Oxidation or reduction steps to introduce hydroxyl groups
- Protecting group strategies to control regioselectivity and stereochemistry
Use of Transition Metal Catalysts
Recent research has explored the use of transition metal catalysis, such as palladium or ruthenium complexes, to facilitate key bond-forming steps, especially in constructing the spirocyclic core with high stereoselectivity.
Industrial-Scale Preparation
For large-scale production, methods focus on cost-effectiveness and scalability:
- Olefin Metathesis: Using Grubbs catalysts to form the spirocyclic framework from simpler olefinic precursors, though this method is expensive and requires precise control.
- Flow Chemistry: Continuous flow reactors enable safer and more efficient synthesis, especially for hazardous reagents like osmium tetroxide.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Catalysts | Solvent | Advantages | Limitations |
|---|---|---|---|---|---|
| Prins Cyclization | Aldehydes, amino alcohols | BF₃·OEt₂, TiCl₄ | Dichloromethane | High regioselectivity | Requires strict temperature control |
| Hydroxylation | Potassium permanganate, osmium tetroxide | - | Water, tert-butanol | Precise hydroxyl placement | Toxic reagents, over-oxidation risk |
| Transition Metal Catalysis | Palladium, ruthenium complexes | Pd/C, Ru-based | Toluene, ethanol | Stereoselectivity | Cost and catalyst recovery |
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-2-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .
Scientific Research Applications
9-Oxa-2-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecan-4-ol involves its interaction with molecular targets such as the MmpL3 protein. This protein is essential for the survival of Mycobacterium tuberculosis, making it a promising target for antituberculosis drug development . The compound’s spirocyclic structure allows it to fit into the active site of the protein, inhibiting its function and thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Key Comparisons of 9-Oxa-2-azaspiro[5.5]undecan-4-ol and Analogs
Biological Activity
9-Oxa-2-azaspiro[5.5]undecan-4-ol, a spirocyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a spirocyclic framework that contributes to its rigidity and compactness. The presence of an oxygen atom within the spiro structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization in drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 215.29 g/mol |
Research indicates that this compound acts as an inhibitor of specific proteins involved in pathogenic processes. For example, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. By binding to this target protein, the compound disrupts its function, potentially leading to therapeutic effects against tuberculosis.
Therapeutic Applications
- Antituberculosis Activity : The inhibition of MmpL3 highlights its potential as a new class of antituberculosis agents.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although further research is needed to confirm these effects.
- Enzyme Inhibition : Its ability to interact with enzymes makes it a candidate for studies focused on enzyme inhibition mechanisms.
Study 1: Inhibition of MmpL3
A study conducted by researchers demonstrated that this compound effectively inhibits MmpL3 in vitro, leading to reduced viability of Mycobacterium tuberculosis cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound correlate with increased inhibitory effects.
Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties of various spirocyclic compounds were evaluated against a panel of bacteria and fungi. This compound showed promising results against certain strains, indicating its potential utility in developing new antimicrobial therapies.
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the spirocyclic structure could enhance biological activity. Substituents on the nitrogen atom significantly influenced binding affinity to target proteins, paving the way for optimized derivatives with improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
